N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride
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Overview
Description
N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a hydrazinylmethylideneamino group, a chromenyl group, and a benzamide moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride typically involves multi-step organic reactions. The starting materials often include 4-methyl-2-oxochromen-7-ylamine and benzoyl chloride. The synthesis proceeds through the formation of intermediate compounds, which are then subjected to hydrazinylation and subsequent coupling reactions under controlled conditions. Common reagents used in these reactions include hydrazine hydrate, organic solvents like ethanol or methanol, and catalysts such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted benzamides .
Scientific Research Applications
N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The chromenyl group may interact with cellular receptors, modulating signaling pathways and exerting biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler analog with a benzoyl group attached to an amine.
4-Methylbenzamide: Similar structure but lacks the hydrazinyl and chromenyl groups.
N-Methylbenzamide: Contains a methyl group on the nitrogen atom instead of the hydrazinyl group.
Uniqueness
N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride is unique due to the presence of multiple functional groups that confer diverse chemical reactivity and biological activity. The combination of hydrazinyl, chromenyl, and benzamide moieties makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C23H26ClN5O4 |
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Molecular Weight |
471.9 g/mol |
IUPAC Name |
N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C23H25N5O4.ClH/c1-15-12-21(29)32-20-13-17(9-10-18(15)20)27-23(31)19(8-5-11-25-14-26-24)28-22(30)16-6-3-2-4-7-16;/h2-4,6-7,9-10,12-14,19H,5,8,11,24H2,1H3,(H,25,26)(H,27,31)(H,28,30);1H |
InChI Key |
JPJBOAAYZRKDNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=CNN)NC(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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